molecular formula C20H24N2S3Sn2 B12348761 CID 156588817

CID 156588817

Cat. No.: B12348761
M. Wt: 626.0 g/mol
InChI Key: INHYKPMJJAWZKY-FFZSOVBUSA-N
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Description

4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organotin compound with the molecular formula C20H24N2S3Sn2. This compound is notable for its unique structure, which includes thiophene and benzo[c][1,2,5]thiadiazole moieties, making it a valuable material in various scientific research fields .

Preparation Methods

The synthesis of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the stannylation of thiophene derivatives followed by coupling with benzo[c][1,2,5]thiadiazole. The reaction conditions often require the use of palladium catalysts and anhydrous solvents to ensure high yields and purity . Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities .

Chemical Reactions Analysis

4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its interaction with molecular targets through its thiophene and benzo[c][1,2,5]thiadiazole moieties. These interactions can modulate various pathways, including electron transport and redox reactions, making it a versatile compound in both chemical and biological systems .

Comparison with Similar Compounds

Similar compounds to 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole include:

Properties

Molecular Formula

C20H24N2S3Sn2

Molecular Weight

626.0 g/mol

InChI

InChI=1S/C14H6N2S3.6CH3.2Sn/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14;;;;;;;;/h1-6H;6*1H3;;/b11-9-,12-10-;;;;;;;;

InChI Key

INHYKPMJJAWZKY-FFZSOVBUSA-N

Isomeric SMILES

[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].C1=C/C(=C\2/C3=NSN=C3/C(=C/4\S#CC=C4)/C=C2)/S#C1.[Sn].[Sn]

Canonical SMILES

[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].C1=CC(=C2C=CC(=C3C=CC#S3)C4=NSN=C24)S#C1.[Sn].[Sn]

Origin of Product

United States

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